molecular formula C15H18BNO2S B596185 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole CAS No. 1225053-32-6

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No.: B596185
CAS No.: 1225053-32-6
M. Wt: 287.184
InChI Key: WQSYNFUNPLJVSS-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a high-purity boronic ester pinacol ester intermediate of significant value in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl groups . This reaction is a cornerstone in the construction of complex organic molecules, including star-shaped molecules for advanced materials, and is extensively used in the development of active pharmaceutical ingredients (APIs) and functional materials for optoelectronics . The compound features a thiazole heterocycle, a privileged scaffold in medicinal chemistry, substituted with a phenyl group and a stable pinacol boronate group. This structure makes it a versatile building block for creating novel bi- and tri-aryl systems that would be difficult to synthesize by other means. Researchers utilize this reagent to incorporate the 2-phenylthiazole motif into larger molecular architectures, a structure known for its diverse biological activities. The product is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Chemical Identifiers: • CAS RN: 690632-24-7 • Molecular Formula: C₁₆H₂₀BNO₂S • Molecular Weight: 301.21 g/mol • MDL Number: MFCD05865106 • InChI Key: QJROOQWDMKQWEZ-UHFFFAOYSA-N Specifications & Handling: • Purity: ≥97% • Physical Form: Solid supplied in an amber glass bottle to ensure stability . • Hazard Statements: H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation . • Precautionary Statements: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSYNFUNPLJVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225053-32-6
Record name 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Preparation Methods

Synthesis of 2-Phenyl-5-Bromothiazole

The thiazole core is first functionalized with a bromine atom at the 5-position to enable subsequent borylation. A modified Hantzsch thiazole synthesis is employed, combining α-bromoketones with thiourea derivatives. For example, reaction of 2-phenylacetophenone-derived α-bromoketone with thiourea in ethanol under reflux yields 2-phenyl-5-bromothiazole.

Reaction Conditions

  • Reactants : α-Bromo-2-phenylacetophenone (1.0 equiv), thiourea (1.2 equiv)

  • Solvent : Ethanol (reflux, 12 h)

  • Yield : 68–72%

Miyaura Borylation Reaction

The 5-bromo substituent is replaced with a boronate ester via palladium-catalyzed Miyaura borylation. This method uses bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to achieve sp²–sp² bond formation.

Optimized Protocol

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane (100°C, 24 h)

  • Yield : 85–90%

Mechanistic Insight
The Pd⁰ catalyst oxidatively adds to the C–Br bond, forming a PdII intermediate. Transmetalation with B₂Pin₂ followed by reductive elimination yields the boronate ester.

Method 2: Suzuki-Miyaura Cross-Coupling

Direct Coupling on Preformed Thiazoles

This one-pot approach couples a boronic acid with a halogenated thiazole. For instance, 5-bromo-2-phenylthiazole reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions.

Representative Procedure

  • Catalyst : Pd(PPh₃)₄ (6 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : THF/H₂O (4:1, 66°C, 36 h)

  • Yield : 78–82%

Advantages

  • Tolerates electron-withdrawing groups on the thiazole.

  • Scalable to gram quantities with minimal byproducts.

Method 3: Hantzsch Thiazole Synthesis with Boronate Precursors

Boronate-Functionalized α-Bromoketones

A boronate ester is introduced early by using α-bromoketones pre-functionalized with pinacol boronate groups. Cyclization with thiourea directly yields the target compound.

Synthetic Route

  • Synthesis of α-Bromo-5-(pinacolatoboron)acetophenone :

    • Friedel-Crafts acylation of phenylboronic acid pinacol ester with bromoacetyl bromide.

    • Yield : 55–60%.

  • Cyclization :

    • React with thiourea in DMF (155°C, 12 h).

    • Yield : 50–55%.

Limitations

  • Low yield due to boronate group instability under high-temperature cyclization.

  • Requires stringent anhydrous conditions.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Miyaura Borylation260–65High regioselectivity; scalableRequires halogenated precursor
Suzuki Coupling178–82One-pot; functional group tolerancePalladium catalyst cost
Hantzsch with Boronate227–33Early boronate introductionLow yield; sensitive intermediates

Key Findings

  • The Suzuki-Miyaura method offers the highest yield (78–82%) and is preferred for industrial applications.

  • Miyaura borylation is optimal for late-stage diversification of thiazole libraries.

  • Direct Hantzsch synthesis remains limited to specialized cases due to boronate instability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group or the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Structural Features Unique Properties Applications/Research Findings References
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole core, phenyl (C2), boronic ester (C5) High reactivity in cross-coupling; aromatic π-stacking via phenyl group Intermediate in drug discovery; materials science
2-Cyclohexyl-5-(dioxaborolanyl)thiazole Cyclohexyl (C2) instead of phenyl Enhanced lipophilicity; altered steric interactions Potential for improved membrane permeability in bioactive molecules
5-(Dioxaborolanyl)thiazole-2-carboxamide Carboxamide group at C2 Hydrogen-bonding capability; increased solubility Drug development (targets enzymes/proteins via H-bonding)
4-Methyl-2-phenyl-5-(dioxaborolanyl)thiazole Methyl group at C4 Increased stability and electron-donating effects Improved synthetic yield in Pd-catalyzed reactions
2-(Trifluoromethyl)-5-(dioxaborolanyl)thiazole CF₃ group at C2 Electron-withdrawing effects; enhanced oxidative stability Fluorinated pharmaceuticals; agrochemicals
2-(3-Phenylisoxazolyl)-5-(dioxaborolanyl)thiazole Isoxazole ring (O instead of S) Reduced aromaticity; altered electronic properties Tunable photophysical properties for optoelectronics
5-(Dioxaborolanyl)isothiazole Isothiazole core (S at position 2) Different electronic distribution; metabolic resistance Antibacterial agents; corrosion inhibitors
N-(Adamantan-1-yl)-5-(dioxaborolanyl)thiazole-2-carboxamide Adamantane-carboxamide at C2 Bulky hydrophobic group; potential CNS targeting Neuroactive drug candidates (e.g., kinase inhibitors)

Key Research Findings

Reactivity in Cross-Coupling :

  • The boronic ester group in the target compound facilitates Suzuki-Miyaura reactions, enabling biaryl bond formation for drug intermediates .
  • Analogs with electron-withdrawing groups (e.g., CF₃) exhibit slower coupling kinetics but higher regioselectivity .

Biological Activity: Carboxamide derivatives show enhanced binding to serine proteases due to H-bond donor/acceptor capacity . Adamantane-functionalized thiazoles demonstrate moderate inhibition of kinases (e.g., EGFR) in preclinical studies .

Material Science Applications :

  • Isoxazole and isothiazole analogs exhibit tunable fluorescence, making them candidates for OLED emitters .
  • Methyl-substituted derivatives improve thermal stability in polymer composites .

Synthetic Challenges :

  • Bulky substituents (e.g., cyclohexyl) reduce reaction yields in Pd-catalyzed couplings due to steric hindrance .
  • Fluorinated analogs require specialized catalysts (e.g., Pd(OAc)₂ with SPhos) for efficient cross-coupling .

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities of this compound based on recent studies and findings.

  • Molecular Formula : C16H24BNO4S
  • Molecular Weight : 337.242 g/mol
  • CAS Number : 1093878-43-3
  • Structure : The compound features a thiazole ring substituted with a phenyl group and a dioxaborolane moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus showed values ranging from 4–8 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines. For example:
    • Compounds showed IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231) .
    • A notable selectivity index was observed where the compound exhibited significantly lower toxicity towards non-cancerous cells compared to cancerous cells .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in several studies:

  • Compounds similar to this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Various research articles have documented the biological activities of thiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A study published in MDPI reported that thiazole derivatives exhibited potent activity against multidrug-resistant strains of Mycobacterium with MIC values as low as 0.5–1.0 μg/mL for certain derivatives .
  • Anticancer Mechanisms :
    • Another investigation highlighted that specific thiazole compounds induced apoptosis in cancer cells through caspase activation pathways. The study indicated that treatment led to significant reductions in tumor size in animal models .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations in animal models demonstrated favorable absorption characteristics with moderate exposure levels and slow elimination rates for compounds related to the target structure .

Data Tables

Activity TypeCompound/DerivativesMIC/IC50 ValuesNotes
AntimicrobialThiazole Derivative (similar structure)4–8 µg/mL (S. aureus)Effective against MRSA
AnticancerMDA-MB-231 Cell LineIC50 = 0.126 µMHigh selectivity for cancer
Anti-inflammatoryThiazole DerivativeN/AInhibits pro-inflammatory cytokines

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., deshielded protons adjacent to the boronic ester at δ ~7.5–8.5 ppm) .
  • IR spectroscopy : B-O stretches (~1350 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) validate functional groups.
  • X-ray crystallography : Resolves boronic ester geometry and torsional angles between the phenyl and thiazole rings. SHELXL software is widely used for refinement .

How do structural modifications (e.g., substituents on the thiazole ring) influence reactivity in cross-coupling reactions?

Advanced
Comparative studies of analogs reveal:

  • Electron-withdrawing groups (e.g., fluorine) : Enhance oxidative addition rates in Pd-catalyzed couplings but may reduce boronic ester stability .
  • Steric hindrance : Bulky substituents (e.g., methyl at C4) lower coupling efficiency due to hindered catalyst access.
  • Solubility : Pyridine-containing analogs (e.g., 2-phenyl-5-boronic ester pyridine) show improved aqueous solubility, aiding bioconjugation applications .

What are best practices for purifying and storing this compound to ensure stability?

Q. Basic

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.
  • Storage : Amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester. Purity (>97%) is confirmed via HPLC or GC-MS .

How should researchers address contradictions in reported reaction yields or byproduct formation?

Q. Advanced

  • Control experiments : Replicate conditions with standardized reagents to isolate variables (e.g., catalyst lot, solvent dryness).
  • Mechanistic probes : Use ¹¹B NMR to monitor boronic ester integrity during reactions.
  • Byproduct analysis : LC-MS or MALDI-TOF can identify dimerization or protodeboronation products, guiding additive selection (e.g., trifluoroethanol to suppress side reactions) .

What computational tools are recommended for predicting the compound’s reactivity or binding interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states in cross-coupling reactions (e.g., B3LYP/6-31G* level).
  • Molecular docking : Screens interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, leveraging the thiazole’s π-π stacking potential .

How does this compound compare to other boronic ester-containing heterocycles in medicinal chemistry applications?

Q. Advanced

  • Thiazole vs. pyridine : Thiazole’s sulfur atom enhances metabolic stability compared to pyridine-based boronic esters .
  • Bioavailability : LogP values (~2.5–3.0) suggest moderate cell permeability, but PEGylation or prodrug strategies may improve pharmacokinetics .

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